molecular formula C19H13N3O5 B11564316 4-nitro-N-(4'-nitrobiphenyl-4-yl)benzamide

4-nitro-N-(4'-nitrobiphenyl-4-yl)benzamide

Cat. No.: B11564316
M. Wt: 363.3 g/mol
InChI Key: QJYNTZGWFQARJA-UHFFFAOYSA-N
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Description

4-nitro-N-(4’-nitrobiphenyl-4-yl)benzamide is an organic compound that belongs to the class of nitrobenzamides It is characterized by the presence of nitro groups attached to the benzene rings, which are linked by an amide bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-nitro-N-(4’-nitrobiphenyl-4-yl)benzamide typically involves the nitration of biphenyl derivatives followed by amide formation. One common method is the nitration of biphenyl to form 4-nitrobiphenyl, which is then reacted with 4-nitrobenzoyl chloride in the presence of a base such as pyridine to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

4-nitro-N-(4’-nitrobiphenyl-4-yl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Reduction: Formation of 4-amino-N-(4’-aminobiphenyl-4-yl)benzamide.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

    Oxidation: Formation of nitriles from the amide group.

Scientific Research Applications

4-nitro-N-(4’-nitrobiphenyl-4-yl)benzamide has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its ability to interact with biological targets.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-nitro-N-(4’-nitrobiphenyl-4-yl)benzamide involves its interaction with molecular targets such as enzymes and receptors. The nitro groups can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The amide bond allows the compound to form hydrogen bonds with target proteins, enhancing its binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-nitro-N-(4’-nitrobiphenyl-4-yl)benzamide is unique due to the presence of two nitro groups on the biphenyl and benzamide moieties, which can significantly influence its chemical reactivity and biological activity. This compound’s specific arrangement of functional groups allows for unique interactions with molecular targets, distinguishing it from other similar compounds .

Properties

Molecular Formula

C19H13N3O5

Molecular Weight

363.3 g/mol

IUPAC Name

4-nitro-N-[4-(4-nitrophenyl)phenyl]benzamide

InChI

InChI=1S/C19H13N3O5/c23-19(15-5-11-18(12-6-15)22(26)27)20-16-7-1-13(2-8-16)14-3-9-17(10-4-14)21(24)25/h1-12H,(H,20,23)

InChI Key

QJYNTZGWFQARJA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)[N+](=O)[O-])NC(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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